REACTION_CXSMILES
|
[H-].[Na+].[CH2:3]([OH:6])[CH:4]=[CH2:5].[Br:7][C:8]1[CH:13]=[CH:12][C:11](F)=[C:10]([N+:15]([O-:17])=[O:16])[CH:9]=1>C1COCC1>[CH2:3]([O:6][C:11]1[CH:12]=[CH:13][C:8]([Br:7])=[CH:9][C:10]=1[N+:15]([O-:17])=[O:16])[CH:4]=[CH2:5] |f:0.1|
|
Name
|
|
Quantity
|
2.04 mL
|
Type
|
reactant
|
Smiles
|
C(C=C)O
|
Name
|
|
Quantity
|
5.07 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC(=C(C=C1)F)[N+](=O)[O-]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction was warmed from 0° C. to room temperature under N2 overnight
|
Duration
|
8 (± 8) h
|
Type
|
FILTRATION
|
Details
|
inorganic salt was filtered
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated with silica gel powder (20 g)
|
Type
|
CUSTOM
|
Details
|
purified by flash chromatogrphy
|
Type
|
WASH
|
Details
|
eluting with 10% ethyl acetate in hexanes (1 L) and 20% ethyl acetate in hexanes (1 L)
|
Reaction Time |
0.5 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C=C)OC1=C(C=C(C=C1)Br)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.06 g | |
YIELD: PERCENTYIELD | 85% | |
YIELD: CALCULATEDPERCENTYIELD | 85.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |